3-溴-4-甲基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

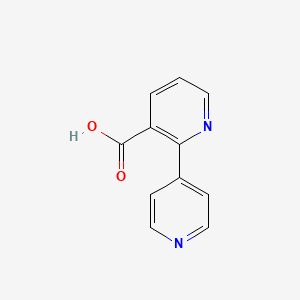

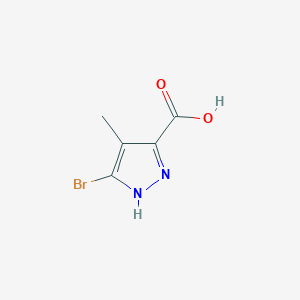

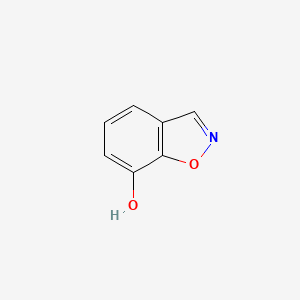

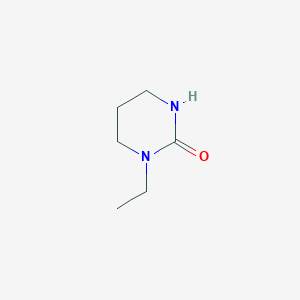

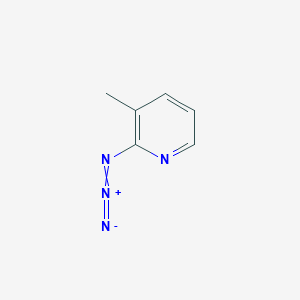

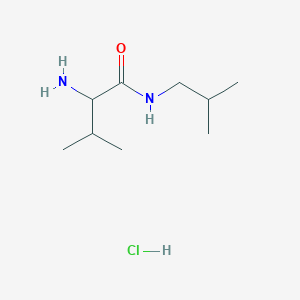

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms. This compound is not directly mentioned in the provided papers, but its structure is closely related to the compounds discussed in the research. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the reaction of potassium tricyanomethanide with diaminopyrazole, followed by a selective Sandmeyer reaction to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides in good yield . Another method includes the annulation of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brønsted acid to afford 1,3,5-trisubstituted pyrazoles . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound with a similar structure to the one of interest, has been reported using a sequence of hydrazining, cyclization, bromination, oxidation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as demonstrated in the study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was also determined, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested, indicating that the functional groups on the pyrazole ring can interact with biological targets . The vibrational and electronic absorption spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole suggest that intramolecular charge transfer occurs within the molecule, which is important for understanding its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed how the emission spectrum and quantum yield of the compound vary in different solvents . The nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were attributed to a small energy gap between the frontier molecular orbitals . Vibrational spectroscopy and electronic absorption spectral studies provided insights into the stability and electronic properties of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole .

科学研究应用

Medicinal Chemistry

Pyrazoles have been found to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers in the field of medicinal chemistry .

Drug Discovery

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Their popularity has skyrocketed since the early 1990s .

Agrochemistry

In the field of agrochemistry, pyrazoles are used in the synthesis of insecticidal compounds . For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide has been produced as an insecticidal compound .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used for various applications . The specific applications and methods of use in this field are not detailed in the sources.

Synthesis of Bioactive Chemicals

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Their popularity has skyrocketed since the early 1990s .

Insecticidal Compounds

An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide , which is produced by Wang Y et al. as an insecticidal compound . By using species Helicoverpa armigera and Plutella xylostella as standard tebufenozide .

Organic Synthesis

Pyrazoles are used in various organic synthesis reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Synthesis of Functionalized Pyrazoles

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Oxidation of Pyrazolines

In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields. Alternatively, a more benign oxidation protocol affords 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles by simply heating pyrazolines in DMSO under oxygen .

N-Arylation of Nitrogen-Containing Heterocycles

L- (-)-Quebrachitol (QCT) as a ligand enables a selective N-arylation of nitrogen-containing heterocycles with aryl halides in the presence of copper powder .

Regioselective Synthesis of Substituted Pyrazoles

An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .

安全和危害

属性

IUPAC Name |

5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBJTYQPUOFEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617390 |

Source

|

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

929554-40-5 |

Source

|

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)